molecular formula C8H13ClN2O B3028348 (S)-1-(2-Methoxypyridin-4-yl)ethanamine hydrochloride CAS No. 1914157-93-9

(S)-1-(2-Methoxypyridin-4-yl)ethanamine hydrochloride

Cat. No. B3028348
CAS RN: 1914157-93-9
M. Wt: 188.65
InChI Key: QQVOVRIZVVJBJS-RGMNGODLSA-N
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Description

(S)-1-(2-Methoxypyridin-4-yl)ethanamine hydrochloride, also known as SMPE, is a synthetic analogue of the neurotransmitter epinephrine. It is a potent agonist at both α- and β-adrenergic receptors, and has been used in scientific research for its ability to modulate the activity of the sympathetic nervous system. SMPE has been used in a variety of studies to investigate the effects of epinephrine on a variety of physiological and biochemical processes.

Scientific Research Applications

Agrochemicals and Crop Protection

The compound’s heterocyclic structure suggests potential applications in agrochemicals. Researchers investigate its pesticidal properties or explore its role in plant growth regulation. It might serve as a starting point for developing environmentally friendly crop protection agents.

For reference:

Fujifilm Wako Pure Chemical Corporation. (2024). (S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride. Retrieved from source AK Scientific, Inc. (2024). 2-(2-Methoxypyridin-4-yl)acetic acid hydrochloride. Retrieved from source ChemicalBook. (2024). (2-Methoxypyridin-4-yl)boronic acid hydrochloride. Retrieved from source

properties

IUPAC Name

(1S)-1-(2-methoxypyridin-4-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c1-6(9)7-3-4-10-8(5-7)11-2;/h3-6H,9H2,1-2H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVOVRIZVVJBJS-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NC=C1)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=NC=C1)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2177257-68-8
Details Compound: 4-Pyridinemethanamine, 2-methoxy-α-methyl-, hydrochloride (1:2), (αS)-
Record name 4-Pyridinemethanamine, 2-methoxy-α-methyl-, hydrochloride (1:2), (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2177257-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

188.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(2-Methoxypyridin-4-yl)ethanamine hydrochloride

CAS RN

1914157-93-9
Record name 4-Pyridinemethanamine, 2-methoxy-α-methyl-, hydrochloride (1:1), (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1914157-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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